molecular formula C20H18N2O4 B2707849 5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 321432-16-0

5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2707849
CAS No.: 321432-16-0
M. Wt: 350.374
InChI Key: PEWLAMBDWPFJJF-UHFFFAOYSA-N
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Description

The compound 5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an allyloxy group, a naphthyl group, and a methylene bridge connecting to a pyrimidinetrione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process. A common synthetic route includes the reaction of 2-(allyloxy)-1-naphthaldehyde with 1,3-dimethyl-2,4,6-pyrimidinetrione in the presence of a base such as sodium methoxide or potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product via a condensation reaction.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions to enhance yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.

  • Reduction: The naphthyl and methylene groups can be reduced under appropriate conditions, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: The allyloxy group allows for nucleophilic substitution reactions, which can be utilized to introduce different functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

  • Substitution: Alkyl halides, organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce naphthylmethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, 5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.

Industry

Industrially, the compound can be used in the production of specialty chemicals, dyes, and pharmaceuticals. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The naphthyl group allows for π-π interactions with aromatic amino acids in proteins, while the methylene bridge provides structural rigidity. This enables the compound to modulate biological pathways involved in processes like cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Naphthylmethylene)pyrimidinetrione: Similar structure without the allyloxy group.

  • 5-(Phenylmethylene)pyrimidinetrione: Replaces the naphthyl group with a phenyl group.

  • 5-(Allyloxybenzyl)pyrimidinetrione: Contains a benzyl group instead of a naphthyl group.

Uniqueness

5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its allyloxy-naphthyl combination, which provides unique reactivity and binding properties compared to its analogs. This makes it particularly interesting for research and industrial applications.

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Properties

IUPAC Name

1,3-dimethyl-5-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-4-11-26-17-10-9-13-7-5-6-8-14(13)15(17)12-16-18(23)21(2)20(25)22(3)19(16)24/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWLAMBDWPFJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC=C)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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